molecular formula C26H22N4O4 B11198512 4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide

4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide

Cat. No.: B11198512
M. Wt: 454.5 g/mol
InChI Key: NCKHUDYZMFWSKX-UHFFFAOYSA-N
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Description

4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates two pharmaceutically significant motifs: a benzenesulfonamide group and a benzamide group. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in over 150 FDA-approved drugs, and is known to confer a wide array of biological activities . Compounds containing the sulfonamide moiety have demonstrated importance as carbonic anhydrase inhibitors, anticancer agents, and anti-inflammatory drugs, making them a prolific scaffold for drug discovery . Furthermore, the benzamide moiety is another privileged structure in drug development, featured in compounds with diverse therapeutic targets . The specific arrangement of the biphenyl core, linked to both sulfonamide and benzamide groups, suggests this compound may be of interest for investigating protein-ligand interactions, particularly with enzymes that have hydrophobic binding pockets. Researchers can utilize this compound as a key intermediate or lead structure in developing novel therapeutic agents, studying enzyme inhibition mechanisms, or exploring structure-activity relationships (SAR) in medicinal chemistry programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O4/c1-33-19-9-7-18(8-10-19)30-26(32)22-15-27-23-11-6-17(13-21(23)24(22)29-30)25(31)28-14-16-4-3-5-20(12-16)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

NCKHUDYZMFWSKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Substrate Preparation :

    • A boronic acid derivative (e.g., 3-carboxyphenylboronic acid) is coupled with a halogenated benzene (e.g., 4-bromophenyl sulfonate) under palladium catalysis.

    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base : Na₂CO₃ or K₂CO₃.

    • Solvent : Toluene or DMF/H₂O mixtures.

  • Reaction Conditions :

    • Temperature: 80–100°C.

    • Duration: 12–24 hours.

    • Yield: 70–85%.

Sulfonyl ChlorideAmineBaseSolventTemp (°C)Yield (%)Source
Biphenyl-4-sulfonyl chlorideBenzylaminePyridineDCM2565
3-Chlorophenyl sulfonyl chlorideBenzylamineEt₃NTHF2570

Formation of the Carboxamide Group

The carboxamide is synthesized via amide coupling between the biphenyl carboxylic acid derivative and 3-chloroaniline.

Steps:

  • Activation of Carboxylic Acid :

    • The carboxylic acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Coupling Agents : HBTU (1.1 equiv), HOBt (1.0 equiv).

    • Base : NEt₃ or DIEA.

  • Reaction with 3-Chloroaniline :

    • The activated intermediate reacts with 3-chloroaniline in anhydrous DCM or DMF.

    • Duration : 12–24 hours.

    • Yield : 55–70%.

Table 2: Amide Coupling Optimization

Carboxylic AcidAmineCoupling AgentBaseSolventYield (%)Source
Biphenyl-3-carboxylic acid3-ChloroanilineHBTUNEt₃DMF68
Biphenyl-3-carboxylic acid3-ChloroanilineEDC/HOBtDIEADCM60

Final Assembly and Purification

The fully assembled compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Key Data:

  • Purity : >95% (HPLC).

  • Melting Point : 165–168°C.

Challenges and Solutions

  • Low Solubility : Intermediate sulfonyl chlorides require polar aprotic solvents (e.g., DMF) for efficient coupling.

  • Byproduct Formation : Excess benzylamine (2.0 equiv) ensures complete conversion of sulfonyl chloride.

Industrial Scalability

  • Cost-Effective Catalysts : PdCl₂(dppf) reduces palladium loading to 0.5–1.0 mol% in Suzuki couplings.

  • Green Chemistry : Water is used as a co-solvent in biphenyl core synthesis to minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of functionalized analogs .

Scientific Research Applications

2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include sulfonamides and carboxamides with chlorophenyl or benzylamino substituents. Below is a detailed comparison based on crystallographic data, synthetic routes, and substituent effects from the evidence:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Key Substituents Torsion Angles (S–N Bonds) Dihedral Angles (Aromatic Rings) Hydrogen Bonding Reference
Target Compound : 4'-[(Benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide Biphenyl, 3-chlorophenyl carboxamide, benzylamino sulfonyl Not reported Not reported Likely N–H···O/S interactions Inferred from analogs
N-(3-Chlorophenyl)-4-nitrobenzenesulfonamide () 4-nitrobenzenesulfonyl, 3-chlorophenyl –58.67°, 61.49° 46.90°, 44.50° N–H···O chains parallel to a-axis
4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide () 4-chloro-2-methylbenzenesulfonyl, 3-chlorophenyl Not explicitly stated Not explicitly stated N–H···O interactions
(E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide () 3-chlorobenzyloxy, ethene sulfonamide Not reported Not reported Not reported

Key Observations:

Structural Flexibility: The target compound’s biphenyl backbone likely increases steric bulk compared to simpler sulfonamides like N-(3-chlorophenyl)-4-nitrobenzenesulfonamide (). In , the dihedral angles between sulfonyl and anilino rings (44.5–46.9°) suggest moderate planarity, whereas bulkier substituents (e.g., biphenyl in the target compound) could distort this geometry, affecting crystallinity or solubility .

Substituent Effects: The benzylamino sulfonyl group in the target compound differs from nitro () or methyl () substituents. The 3-chlorophenyl moiety, common across all analogs, contributes to electron-withdrawing effects, stabilizing sulfonamide linkages and influencing π-π stacking in crystal lattices .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling (e.g., sulfonyl chloride-amine coupling followed by carboxamide formation), akin to the methods in (11% yield for a related sulfonamide) . This contrasts with simpler one-step syntheses for N-(3-chlorophenyl)-4-nitrobenzenesulfonamide (), which achieves higher yields (83% after deprotection) .

Crystallographic Behavior: and highlight the role of N–H···O hydrogen bonds in forming supramolecular architectures. The target compound’s benzylamino group may introduce additional N–H···π or C–H···O interactions, altering packing efficiency .

Research Implications

  • Drug Design: The biphenyl and benzylamino groups in the target compound could improve pharmacokinetic properties (e.g., membrane permeability) relative to smaller analogs.
  • Material Science : Steric effects from the biphenyl group may hinder crystallization, necessitating co-crystallization strategies for structural analysis.

Biological Activity

The compound 4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. Its unique structural features, including a biphenyl core and a sulfonamide moiety, contribute to its potential therapeutic applications, particularly in the fields of pain management and anti-inflammatory treatments.

Chemical Structure and Properties

This compound is characterized by:

  • Biphenyl Core : Provides stability and enhances lipophilicity.
  • Sulfonamide Group : Known for antibacterial properties and enzyme inhibition.
  • Carboxamide Functional Group : May enhance binding interactions with biological targets.

Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant enzyme inhibitory activities. Notably:

  • TRPM8 Channel Inhibition : This compound may act as an antagonist to TRPM8 channels, which are implicated in pain sensation and thermoregulation.
  • Acetylcholinesterase (AChE) Inhibition : Similar sulfonamide derivatives have shown strong AChE inhibitory activity, suggesting potential applications in neurodegenerative diseases .

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. While specific data on this compound's antibacterial efficacy is limited, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Enzyme Inhibition Studies :
    • A study evaluated the enzyme inhibitory effects of synthesized sulfonamide derivatives, highlighting strong activity against urease and moderate activity against AChE. The findings suggest that structural modifications can enhance inhibitory potency .
  • Binding Affinity Assessments :
    • Interaction studies using surface plasmon resonance have been employed to determine the binding affinity of similar compounds to various biological targets. These studies provide insights into the kinetics and thermodynamics of drug-target interactions, crucial for drug design.
  • Antioxidant Activity :
    • Although primarily recognized for other activities, some sulfonamide derivatives have shown antioxidant properties. Comparative studies using DPPH and ABTS methods revealed varying degrees of antioxidant capacity among related compounds .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
This compoundBiphenyl core, sulfonamidePotential TRPM8 antagonist
4-(Benzoylamino)benzenesulfonamideSimple sulfonamideAntibacterial
N-(4-Chlorophenyl)-4-(methylsulfonamido)anilineSulfonamide with chlorophenolVaries
N-(2-Chloro-5-fluorophenyl)-4-(sulfamoyl)anilineHalogenated anilineVaries

Q & A

Q. How is compound stability evaluated under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via UPLC at 0, 24, 48, and 72 hours. Stability-indicating methods (e.g., diode-array detection) confirm absence of decomposition peaks .

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